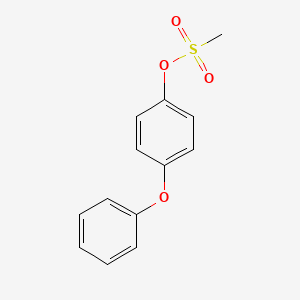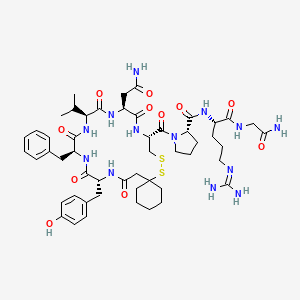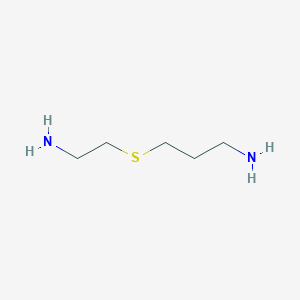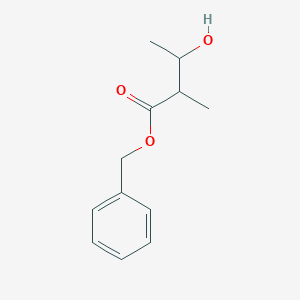
Benzyl 2-methyl-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-methyl-3-hydroxybutanoate is a fatty acid ester obtained by the formal condensation of hydroxy group of benzyl alcohol with the carboxy group of 3-hydroxy-2-methylbutanoic acid. It is a benzyl ester and a fatty acid ester. It derives from a 3-hydroxy-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
Application in Synthesis and Catalysis
A study by Behrens and Paquette (2003) explored the use of intermediates like methyl 3-hydroxy-2-methylenebutanoate and Methyl 2-(benzylamino)methyl-3-hydroxybutanoate in organic syntheses processes, demonstrating the compound's role in various synthesis reactions (Behrens & Paquette, 2003). Similarly, Kischel et al. (2007) highlighted its use in iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showcasing its application in catalytic reactions (Kischel et al., 2007).
Biotechnological Applications
Ribeiro et al. (2014) demonstrated the enantioselective reduction of benzyl acetoacetate (a related compound) to benzyl (S)-3-hydroxybutanoate by microorganisms, indicating potential applications in biotechnology and enzymatic processes (Ribeiro et al., 2014).
Application in Organic Chemistry
Zhang et al. (2009) achieved a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, an approach vital for creating intermediates for biologically active compounds. This underscores its relevance in organic chemistry and pharmaceutical synthesis (Zhang et al., 2009).
Miscellaneous Applications
Denmark and Ahmad (2007) explored its application in the carbonylative opening of terminal epoxides, demonstrating the compound's versatility in various organic reactions (Denmark & Ahmad, 2007).
Propiedades
Nombre del producto |
Benzyl 2-methyl-3-hydroxybutanoate |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
benzyl 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-9(10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |
Clave InChI |
VDARBCCMTDKLBW-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(C)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)
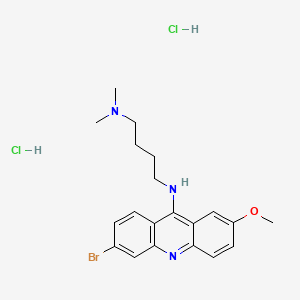
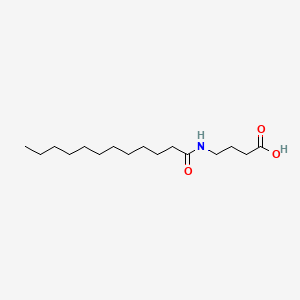
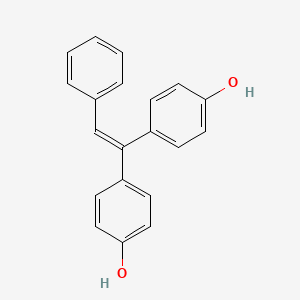
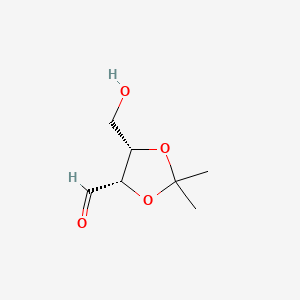
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
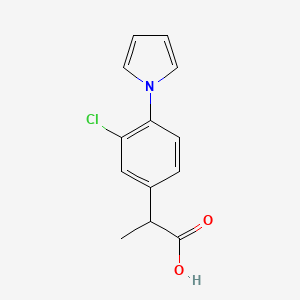
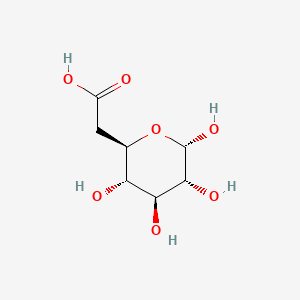
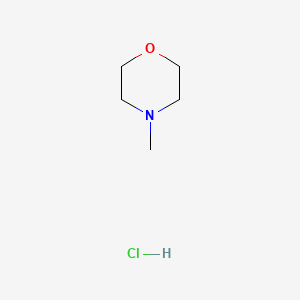
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
